2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene
Overview
Description
Synthesis Analysis
The synthesis of related fluoro-olefins often involves the use of neighboring groups to assist in regioselective dibromohydration reactions. For instance, the synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate demonstrates the importance of neighboring group participation in achieving desired substitution patterns, which may be applicable to synthesizing compounds like 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene (Yuan et al., 2018).
Molecular Structure Analysis
The molecular structure of fluoro-olefins, including 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene, is characterized by the presence of fluorine atoms, which significantly influence the physical and chemical properties of these molecules. The electron-withdrawing effect of fluorine atoms can stabilize the molecule and affect its reactivity (Sasaki et al., 1999).
Chemical Reactions and Properties
Fluoro-olefins like 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene can undergo various chemical reactions, including nucleophilic substitution and addition reactions, due to the presence of bromo and fluoro groups. These groups can be selectively activated or substituted, leading to a wide range of functionalized products suitable for further synthetic applications (Kajimoto et al., 2021).
Scientific Research Applications
Preparation of Tetrafluoroethylenated Zinc Reagent : 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene has been used to prepare (3‑bromo-1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide, which is a stable organozinc reagent. This reagent is capable of participating in cross-coupling reactions with various acyl chlorides or iodoarenes, yielding CF2CF2-containing organic molecules (Kajimoto, Yamada, & Konno, 2021).
Coupling Reaction with Electrophiles : The zinc reagent derived from 2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene can undergo cross-coupling reactions with various electrophiles, including aromatic iodides or acyl chlorides, to produce a range of CF2CF2-containing molecules. This highlights its utility in synthesizing functional molecules (Tamamoto, Yamada, & Konno, 2018).
Introduction of Tetrafluoroethylene Unit into Organic Molecules : A process involving the reductive coupling of 4-bromo-3,3,4,4-tetrafluorobut-1-ene with various carbonyl compounds has been developed. This process efficiently introduces the tetrafluoroethylene (-CF2CF2-) unit into organic molecules (Konno et al., 2011).
Synthesis of Liquid Crystals with Negative Dielectric Anisotropy : The molecule has been used in the synthesis of unique tricyclic compounds with a 5,5,6,6-tetrafluorocyclohexa-1,3-diene moiety, which are important for liquid crystal display device applications. These molecules show large negative dielectric anisotropy and high viscosity, highlighting their potential in advanced material applications (Yamada et al., 2017).
properties
IUPAC Name |
2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2F4/c1-2(5)3(7,8)4(6,9)10/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHBOFCBOXQOBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(F)(F)Br)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371606 | |
Record name | 2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-3,3,4,4-tetrafluorobut-1-ene | |
CAS RN |
161958-58-3 | |
Record name | 2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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